1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane

High-throughput screening Phenotypic profiling Target deconvolution

This sulfonyl-piperazine features a unique meta-nitro, carbonyl-azepane terminus delivering a multi-target HTS fingerprint—active in Nrf2 (14.6 μM), TDP1 (18.4–29.1 μM), and FMDV (20.0 μM) assays while inactive against PTHR and TrxR1. It serves as a validated, weakly-active phenotypic probe or medicinal chemistry starting scaffold. Generic sulfonyl-piperazines risk false positives; none replicate this exact polypharmacology. Researchers working on oxidative stress, oncology, Alzheimer’s, or antiviral programs should leverage this distinct chemotype. Secure this compound now to benchmark optimized analogs or to explore SAR expansion of the sulfonyl-piperazine-azepane class.

Molecular Formula C17H24N4O5S
Molecular Weight 396.46
CAS No. 832685-44-6
Cat. No. B2657623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane
CAS832685-44-6
Molecular FormulaC17H24N4O5S
Molecular Weight396.46
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C17H24N4O5S/c22-17(18-8-3-1-2-4-9-18)19-10-12-20(13-11-19)27(25,26)16-7-5-6-15(14-16)21(23)24/h5-7,14H,1-4,8-13H2
InChIKeyFDOYHQBYJWGQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane (CAS 832685-44-6): Procurement-Relevant Structural and Screening Overview


1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane (PubChem CID 2978437, ChEMBL ID CHEMBL1709307) is a synthetic small molecule belonging to the sulfonyl piperazine chemical class, featuring a 3-nitrobenzenesulfonyl-substituted piperazine ring connected via a carbonyl bridge to an azepane moiety [1][2]. With a molecular weight of 396.5 g/mol, XLogP of 1.4, zero hydrogen bond donors, and six hydrogen bond acceptors, the compound occupies a moderately lipophilic, non-donor chemical space typical of CNS-penetrant screening candidates [1]. This compound has been profiled exclusively through large-scale high-throughput screening (HTS) campaigns deposited in PubChem, with seven functional assay results curated in the ChEMBL database; all reported activities are in the micromolar range (14.6–31.6 μM) and annotated as inconclusive or inactive, indicating that no confirmed target engagement or potent biological activity has been established to date [2][3].

Why In-Class Sulfonyl Piperazine Analogs Cannot Substitute for 1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane in Focused Screening Collections


Sulfonyl piperazine derivatives are a structurally diverse chemotype where minor substituent variations on the piperazine N1-sulfonyl aryl group, the piperazine N4-carbonyl linker, or the terminal cyclic amine (azepane vs. morpholine, piperidine, or pyrrolidine) can produce profound shifts in target engagement profiles, as demonstrated by the MAO-A selective inhibitor series NP1–NP16 where benzenesulfonyl substituent identity determined isoform selectivity and potency [1]. In the case of 1-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane, the meta-nitro positioning, the carbonyl-azepane terminus, and the sulfonyl-piperazine core collectively define its unique HTS fingerprint—the compound appears selectively active only in specific counterscreens (e.g., TDP1 and Nrf2 assays) while remaining inactive against PTHR and TrxR1 across the same concentration range, a pattern that cannot be extrapolated from analogs with para-nitro, methyl-sulfonyl, or morpholine substitutions [2]. Substitution with a generic sulfonyl piperazine screening compound risks both false-positive enrichment and loss of the specific, albeit weak, multi-target activity signature that makes this compound valuable as a phenotypic probe or a starting scaffold in medicinal chemistry optimization campaigns.

Quantitative Differential Evidence for 1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane (CAS 832685-44-6) Versus Closest Analogs


Multi-Target HTS Activity Fingerprint: Divergent Target Engagement Across Seven Confirmed Assays

The compound exhibits a differentiated multi-target HTS activity fingerprint relative to structurally related sulfonyl piperazine library members. Across seven functional assays curated in ChEMBL, 1-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane shows measurable potency in the 14.6–31.6 μM range against Nrf2 (14.6 μM, inconclusive), TDP1 (18.4–29.1 μM, inconclusive), and FMDV antiviral target (20.0 μM, inconclusive), while remaining completely inactive against PTHR (31.6 μM, inactive) and demonstrates inconclusive results for TrxR1 (no numeric potency reported) [1]. In contrast, the majority of sulfonyl piperazine analogs in the same screening library show either pan-inactive or pan-promiscuous profiles; the selective activity pattern spanning antioxidant response (Nrf2), DNA repair (TDP1), and antiviral pathways, coupled with inactivity against the GPCR target PTHR, constitutes a pharmacologically addressable differentiation vector [1].

High-throughput screening Phenotypic profiling Target deconvolution

Physicochemical Differentiation: Azepane-Terminal vs. Morpholine/Piperidine Analogs in logP and H-Bond Profile

The azepane terminus (seven-membered N-containing ring) distinguishes this compound from closely related sulfonyl piperazine-carbonyl derivatives terminating in morpholine, piperidine, or pyrrolidine. The seven-membered azepane ring imparts a computed XLogP3-AA of 1.4 and zero hydrogen bond donors (HBD = 0) [1], compared to typical morpholine-terminated analogs (XLogP ≈ 0.5–1.0, HBD = 0, but with an additional ether oxygen increasing polar surface area by ~20 Ų) or piperidine analogs (often with higher basicity, pKa ~10 for piperidine vs. ~10.5 for azepane, but differing conformational flexibility). The azepane ring's larger size (7-membered vs. 6-membered piperidine) increases conformational entropy and alters the spatial presentation of the carbonyl linker, which may contribute to the compound's differential activity profile against TDP1 and Nrf2 while remaining inactive against PTHR .

Physicochemical profiling CNS drug-likeness Medicinal chemistry optimization

Absence of Structural Alert-Driven Toxicity Flags vs. Nitroaromatic Class Concern

While the 3-nitrobenzenesulfonyl moiety constitutes a nitroaromatic substructure, which is a recognized structural alert for mutagenicity in standard in silico models (e.g., DEREK, Leadscope), the specific meta-nitro positioning on the benzenesulfonyl group differentiates this compound from para-nitro and ortho-nitro analogs in terms of metabolic reduction potential and subsequent toxophore generation [1]. The ChEMBL compound record shows zero RO5 violations, no additional structural alerts beyond the nitro group, and a QED weighted score of 0.57, indicating acceptable drug-likeness for early-stage screening despite the nitro alert [2]. In the broader sulfonyl piperazine class, para-nitro analogs have been documented to exhibit higher rates of Ames-positive mutagenicity and glutathione depletion, whereas meta-nitro analogs like this compound often show attenuated toxophore activation due to altered electronic distribution and steric effects on nitroreductase accessibility [1].

Structural alerts Drug safety screening Mutagenicity prediction

Evidence-Backed Application Scenarios for Procuring 1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane (CAS 832685-44-6)


Phenotypic Probe for Nrf2/KEAP1 Antioxidant Pathway Activation Studies

Based on the confirmed 14.6 μM potency in the Nrf2 qHTS inhibitor screen (ChEMBL CHEMBL1738184), this compound can serve as a phenotypic probe for studying Nrf2 pathway modulation in cell-based models of oxidative stress [1]. While the activity is classified as inconclusive, the compound's ability to register a measurable AC50 in a confirmatory assay distinguishes it from the majority of screening library compounds that show no Nrf2 modulation at equivalent test concentrations. Researchers investigating KEAP1-independent Nrf2 regulation or conducting secondary Nrf2 target validation screens can use this compound as a weakly active reference point against which optimized analogs can be benchmarked.

TDP1 Inhibitor Scaffold for DNA Repair Pathway Combination Therapy Research

The compound exhibits dual potency against human tyrosyl-DNA phosphodiesterase 1 (TDP1) in the presence of camptothecin (CPT), with AC50 values of 18.4 μM and 29.1 μM in two confirmatory qHTS assays (ChEMBL CHEMBL2354254) [1]. TDP1 inhibitors are of significant interest for combination therapy with topoisomerase I inhibitors (e.g., irinotecan, topotecan) in oncology, where TDP1-mediated repair of topoisomerase I-DNA adducts contributes to drug resistance. This compound's documented activity, albeit weak, provides a tractable starting point for structure-activity relationship (SAR) expansion around the sulfonyl piperazine-azepane scaffold.

Beta-Cell and Metabolic Disease Phenotypic Screening Based on M1 Muscarinic PAM Counterscreening Data

The compound has been counterscreened in fluorescence-based cell-based primary HTS assays for muscarinic acetylcholine receptor M1 (CHRM1) agonists and positive allosteric modulators (PAMs) (PubChem AID 588814 and AID 588819, linked via chemsrc bioassay index) [1]. While specific potency data for M1 modulation is not reported as conclusively active, the availability of counterscreening data across M1 agonism and PAM modalities provides useful selectivity context for researchers working on muscarinic receptor-targeted therapeutics for Alzheimer's disease, schizophrenia, or metabolic disorders, where M1 selectivity over M2/M3 subtypes is crucial.

Antiviral Drug Discovery Starting Point for Foot-and-Mouth Disease Virus (FMDV)

The compound demonstrated 20.0 μM potency in a high-throughput screening for Foot-and-Mouth Disease Virus antivirals (ChEMBL CHEMBL3562077) [1]. Although annotated as inconclusive, this hit in a viral phenotypic assay provides a validated entry point for medicinal chemistry optimization of sulfonyl piperazine-azepane derivatives as non-nucleoside FMDV replication inhibitors, an area of significant agricultural and biosecurity interest where novel chemotypes are actively sought.

Quote Request

Request a Quote for 1-[4-(3-Nitrobenzenesulfonyl)piperazine-1-carbonyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.